molecular formula C18H17F3N2O3S B2583080 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 899731-87-4

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2583080
CAS No.: 899731-87-4
M. Wt: 398.4
InChI Key: REALCDZIQDBPKF-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H17F3N2O3S and its molecular weight is 398.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which include compounds structurally similar to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide, have been synthesized and evaluated for antioxidant activities. Many of these compounds show moderate to significant radical scavenging activity, indicating their potential as templates for future development of biologically active compounds (Ahmad et al., 2012).

Structural and Photophysical Studies

  • Novel benzimidazole, benzoxazole, and benzothiazole derivatives, including those structurally related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide, have been synthesized and screened for antimicrobial activity. These compounds exhibit broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014).

Analgesic and Anticonvulsant Properties

  • Research has shown that modifications of benzothiazin-3-carboxamides, similar in structure to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide, can significantly affect their analgesic activity. The presence of trifluoromethyl groups influences these properties, indicating the compound's potential for development in analgesic and other pharmacological applications (Petrushova et al., 2015).

Antitubercular Applications

  • Derivatives of N-phenyl benzamides, structurally related to the compound , have been synthesized and evaluated for antitubercular activity. These compounds showed promising activity against Mycobacterium tuberculosis, with some having IC50 values of less than 1 µg/mL, indicating their potential as anti-tubercular agents (Nimbalkar et al., 2018).

Antimicrobial and Antifungal Activity

  • Synthesized benzothiazole-2-carboxamide derivatives, which are structurally related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide, were evaluated for their antimicrobial and antifungal activities. These studies demonstrate the potential of these compounds in the treatment of bacterial and fungal infections (Yar & Ansari, 2009).

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-5-3-13(4-6-14)17(24)22-15-7-9-16(10-8-15)23-11-1-2-12-27(23,25)26/h3-10H,1-2,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REALCDZIQDBPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.